Product packaging for Benzeneacetyl chloride, 4-(acetyloxy)-(Cat. No.:CAS No. 65448-20-6)

Benzeneacetyl chloride, 4-(acetyloxy)-

Cat. No.: B8534779
CAS No.: 65448-20-6
M. Wt: 212.63 g/mol
InChI Key: VMRNOSREMVEDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzeneacetyl chloride, 4-(acetyloxy)- is a chemical compound with the CAS registry number 182488 and the molecular formula C 10 H 9 ClO 3 . As a specialty organic compound featuring both an acid chloride and an acetyloxy functional group, it serves as a versatile building block or intermediate in synthetic organic chemistry research . The reactive acid chloride moiety makes it a valuable substrate for nucleophilic acyl substitution reactions, such as the formation of esters or amides, enabling researchers to construct more complex molecular architectures. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, as is standard for acid chlorides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClO3 B8534779 Benzeneacetyl chloride, 4-(acetyloxy)- CAS No. 65448-20-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65448-20-6

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

[4-(2-chloro-2-oxoethyl)phenyl] acetate

InChI

InChI=1S/C10H9ClO3/c1-7(12)14-9-4-2-8(3-5-9)6-10(11)13/h2-5H,6H2,1H3

InChI Key

VMRNOSREMVEDTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)Cl

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Benzeneacetyl Chloride, 4 Acetyloxy

Nucleophilic Acyl Substitution Reactions

Benzeneacetyl chloride, 4-(acetyloxy)- is an acyl chloride, a class of carboxylic acid derivatives known for their high reactivity toward nucleophiles. The core mechanistic framework for these reactions is the nucleophilic acyl substitution, which proceeds via a characteristic two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org This mechanism is distinct from S_N1 or S_N2 reactions, as it involves a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The high electrophilicity of the carbonyl carbon, enhanced by the inductive effects of both the oxygen and chlorine atoms, makes it a prime target for nucleophilic attack. khanacademy.org

When Benzeneacetyl chloride, 4-(acetyloxy)- reacts with oxygen-containing nucleophiles, such as alcohols or water, it undergoes a nucleophilic addition-elimination reaction to form esters or carboxylic acids, respectively. chemguide.co.uk

The mechanism proceeds in two main stages:

Nucleophilic Addition: The reaction is initiated by the attack of a lone pair of electrons from the oxygen atom of the nucleophile (e.g., an alcohol) on the electrophilic carbonyl carbon of the acyl chloride. This step breaks the carbonyl π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate. chemguide.co.ukdocbrown.info

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Chloride is an effective leaving group because it is the conjugate base of a strong acid (HCl). chemguide.co.uk In the final step, the chloride ion or another base in the mixture abstracts a proton from the oxygen of the original nucleophile to yield the final ester product and hydrogen chloride. chemguide.co.uk

For example, the reaction with an alcohol (R-OH) proceeds as follows:

Step 1 (Addition): The alcohol's oxygen attacks the carbonyl carbon of Benzeneacetyl chloride, 4-(acetyloxy)-, forming a tetrahedral alkoxide intermediate.

Step 2 (Elimination): The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion (Cl⁻).

Step 3 (Deprotonation): The chloride ion deprotonates the attached alcohol moiety, yielding the corresponding ester, 4-(acetyloxy)phenylacetate, and HCl.

The reaction of Benzeneacetyl chloride, 4-(acetyloxy)- with nitrogen nucleophiles, such as ammonia (B1221849) or primary and secondary amines, follows a similar nucleophilic addition-elimination mechanism to produce amides. chemguide.co.ukchemistrystudent.com

The mechanistic pathway is analogous to that with oxygen nucleophiles:

Nucleophilic Addition: An amine molecule, acting as the nucleophile, attacks the carbonyl carbon with its lone pair of electrons. docbrown.infochemguide.co.uk This leads to the formation of a zwitterionic tetrahedral intermediate, with a negative charge on the oxygen and a positive charge on the nitrogen. chemguide.co.uk

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and ejecting the chloride ion. youtube.com

Deprotonation: A second molecule of the amine acts as a base, abstracting a proton from the positively charged nitrogen atom. docbrown.infoyoutube.com This step is crucial because it neutralizes the intermediate and prevents the formation of significant quantities of hydrogen chloride, which would otherwise react with the amine to form an unreactive ammonium (B1175870) salt. chemguide.co.uk

This process results in the formation of an N-substituted amide and an alkylammonium chloride salt. chemistrystudent.comyoutube.com For instance, the reaction with a primary amine (R-NH₂) produces a secondary amide. chemistrystudent.com

The rate-determining step in these substitutions is typically the initial formation of the tetrahedral intermediate. The stability of this intermediate and the associated transition state is highly influenced by the solvent. Polar protic solvents, such as water and ethanol-water mixtures, are particularly effective at accelerating the rate of solvolysis. libretexts.orgquizlet.com This is because their ability to form hydrogen bonds and their high dielectric constants help to stabilize the charge separation in the transition state, thereby lowering the activation energy. libretexts.orgquizlet.com Consequently, the rate of solvolysis for acyl chlorides generally increases with increasing solvent polarity.

Table 1: Conceptual Relationship Between Solvent Polarity and Relative Solvolysis Rate for a Model Acyl Chloride.
Solvent (Ethanol:Water Ratio)Increasing Water Content (Polarity)Relative Rate Constant (k_rel)
80:20Low
60:40Medium
40:60High
20:80Very High

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation Chemistry

Benzeneacetyl chloride, 4-(acetyloxy)- can serve as an acylating agent in Friedel-Crafts reactions, a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. organic-chemistry.orgsapub.org This reaction is a classic example of electrophilic aromatic substitution. sigmaaldrich.com

The Friedel-Crafts acylation is initiated by the activation of the acyl chloride with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). numberanalytics.comkhanacademy.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and making the chlorine a much better leaving group. sigmaaldrich.comyoutube.com

This complex then cleaves to generate a highly reactive electrophile known as an acylium ion. sigmaaldrich.comnumberanalytics.com The resulting 4-(acetyloxy)phenylacetylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. The resonance structure featuring a carbon-oxygen triple bond is a significant contributor, helping to stabilize this key intermediate. sigmaaldrich.com This resonance stabilization prevents the rearrangements that are often problematic in Friedel-Crafts alkylations. youtube.com The highly electrophilic acylium ion is then attacked by the nucleophilic π-electron system of an aromatic ring. numberanalytics.com

The substrate scope of Friedel-Crafts acylation is generally limited to aromatic compounds that are not strongly deactivated. sigmaaldrich.com Rings with powerful electron-withdrawing groups (e.g., -NO₂) are often too unreactive to undergo acylation. youtube.com

The regioselectivity of the reaction—the position on the aromatic substrate where the acyl group attaches—is governed by the directing effects of the substituents already present on the ring.

Activating Groups (-CH₃, -OCH₃, etc.) are electron-donating and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance, the para product is often favored. libretexts.org

Deactivating Groups (-NO₂, -CN, etc.) are electron-withdrawing and direct the incoming electrophile to the meta position.

Halogens (-Cl, -Br) are deactivating but are ortho-, para-directing.

A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. organic-chemistry.org The acyl group is electron-withdrawing and deactivates the aromatic ring towards further substitution, thus preventing polyacylation reactions. organic-chemistry.orgsapub.org

Table 2: Predicted Major Products of Friedel-Crafts Acylation with Benzeneacetyl chloride, 4-(acetyloxy)-.
Aromatic SubstrateSubstituent TypeDirecting EffectPredicted Major Product(s)
TolueneActivating (-CH₃)Ortho, Para1-(4-Methylphenyl)-2-(4-acetoxyphenyl)ethan-1-one (Para product)
AnisoleStrongly Activating (-OCH₃)Ortho, Para1-(4-Methoxyphenyl)-2-(4-acetoxyphenyl)ethan-1-one (Para product)
ChlorobenzeneDeactivating (-Cl)Ortho, Para1-(4-Chlorophenyl)-2-(4-acetoxyphenyl)ethan-1-one (Para product)
NitrobenzeneStrongly Deactivating (-NO₂)MetaReaction is unlikely or very slow

Catalytic Systems in Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. libretexts.orgresearchgate.net The reaction of Benzeneacetyl chloride, 4-(acetyloxy)- with an arene is an electrophilic aromatic substitution that typically requires a catalyst to generate a sufficiently reactive electrophile, the acylium ion. youtube.com A variety of catalytic systems, ranging from traditional Lewis acids to more modern and environmentally benign alternatives, have been developed to facilitate this transformation.

The classical and most common catalysts are strong Lewis acids, with aluminum chloride (AlCl₃) being a prominent example. libretexts.orgchemguide.co.uk The mechanism begins with the coordination of the Lewis acid to the chlorine atom of the acyl chloride. This polarization weakens the carbon-chlorine bond, leading to the formation of a highly reactive acylium ion (R-CO⁺) and a complex anion (e.g., AlCl₄⁻). libretexts.orgkhanacademy.org This acylium ion then acts as the electrophile, attacking the electron-rich aromatic ring. A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst. libretexts.org Stoichiometric amounts of the catalyst are often necessary because both the starting acyl chloride and the resulting ketone product can form complexes with the Lewis acid. organic-chemistry.org

In response to the drawbacks of traditional catalysts, such as their moisture sensitivity and the large amounts required, newer catalytic systems have been investigated. Iron(III) chloride (FeCl₃) has been employed as a more cost-effective and less hazardous Lewis acid catalyst. beilstein-journals.org Research has also focused on the use of ionic liquids (ILs) as both solvents and catalysts, which can offer advantages in terms of catalyst stability and recyclability. researchgate.netbeilstein-journals.org For instance, an iron(III) chloride hexahydrate-catalyzed Friedel-Crafts acylation in tunable aryl alkyl ionic liquids (TAAILs) has been shown to be a robust system that tolerates various substrates under ambient conditions. beilstein-journals.org Other methodologies aim for "greener" approaches, utilizing solid-supported catalysts like zinc oxide or employing superacidic media like methanesulfonic acid on graphite (B72142) to promote acylation with carboxylic acids directly, bypassing the need for acyl chlorides. organic-chemistry.org

Table 1: Overview of Catalytic Systems for Friedel-Crafts Acylation

Catalyst TypeExamplesRole in MechanismKey Characteristics
Traditional Lewis Acids Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)Generation of acylium ion via coordination with the acyl chloride. libretexts.orgkhanacademy.orgHighly effective but often required in stoichiometric amounts; can be sensitive to moisture. organic-chemistry.org
Ionic Liquids (ILs) Tunable Aryl Alkyl Ionic Liquids (TAAILs) with FeCl₃·6H₂OAct as both solvent and catalyst-stabilizing medium. beilstein-journals.orgOffers high thermal and chemical stability; potential for catalyst recycling. researchgate.netbeilstein-journals.org
Solid-Supported Catalysts Zinc Oxide (ZnO)Facilitates acylation on a solid surface, often under solvent-free conditions. organic-chemistry.orgHeterogeneous system, allowing for easier catalyst separation and reuse.
Brønsted Acids / Superacids Methanesulfonic acid, Triflic acidProtonation of the acylating agent to generate the electrophile. nih.govCan promote acylations using carboxylic acids or amides as substrates. nih.gov

Decarbonylation Reactions of Phenylacetyl Chlorides

Phenylacetyl chlorides, including Benzeneacetyl chloride, 4-(acetyloxy)-, can undergo decarbonylation, a reaction that involves the loss of a carbonyl group (CO). This transformation is most notably facilitated by transition metal complexes, particularly rhodium(I) catalysts like chlorotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst. researchgate.net

The mechanistic pathway for this stoichiometric decarbonylation is intricate and involves several key steps. researchgate.net

Oxidative Addition: The reaction initiates with the oxidative addition of the acyl chloride to the rhodium(I) center. This step involves the cleavage of the carbon-chlorine bond and results in a five-coordinate rhodium(III)-acyl complex. researchgate.net

Alkyl Migration: The acyl group on the rhodium(III) complex can then undergo a migratory insertion, where the phenylacetyl group migrates to a coordination site, forming a six-coordinate alkylrhodium(III) complex. This step effectively transforms the acyl ligand into an alkyl ligand. researchgate.net

Reductive Elimination: The final step is the rate-limiting reductive elimination of the corresponding benzyl (B1604629) chloride from the rhodium(III) center. This step also releases a molecule of carbon monoxide, which remains coordinated to the metal, and regenerates a rhodium(I) species. researchgate.net

Advanced Cross-Coupling and Functionalization Reactions

Acyl chlorides are valuable electrophiles in a variety of modern palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. uwindsor.ca Benzeneacetyl chloride, 4-(acetyloxy)- can, in principle, serve as a substrate in these transformations, coupling with a diverse range of organometallic reagents.

The general catalytic cycle for these cross-coupling reactions typically involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. uwindsor.cayoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the acyl chloride to a Pd(0) complex. This is often the rate-determining step and results in the formation of an acyl-Pd(II)-chloride complex. The strength of the carbon-chlorine bond makes this step more challenging for chlorides compared to bromides or iodides, often requiring specialized, electron-rich phosphine (B1218219) ligands to facilitate the reaction. uwindsor.ca

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium center, displacing the chloride ligand. This forms a diorgano-Pd(II) complex. youtube.com

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon bond of the ketone product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Various named cross-coupling reactions can utilize acyl chlorides. For instance, the Stille coupling employs organotin reagents, while the Suzuki coupling uses organoboron compounds. youtube.comdigitellinc.com These reactions are highly valued for their functional group tolerance. uwindsor.ca The choice of organometallic reagent, palladium catalyst precursor, ligands, and reaction conditions is critical for achieving high efficiency and selectivity in these advanced functionalization methods. uwindsor.cayoutube.com

Table 2: Selected Advanced Cross-Coupling Reactions with Acyl Chlorides

Reaction NameOrganometallic Reagent (R-M)General ProductMechanistic Feature
Stille Coupling Organotin (R-SnBu₃)Ketone (R-CO-R')Involves transmetalation from a tributyltin reagent. dntb.gov.ua
Suzuki Coupling Organoboron (R-B(OH)₂)Ketone (R-CO-R')Requires a base for the transmetalation step with boronic acids. uwindsor.ca
Negishi Coupling Organozinc (R-ZnX)Ketone (R-CO-R')Utilizes highly reactive organozinc reagents. youtube.com
Sonogashira Coupling Terminal AlkyneYnone (R-CO-C≡C-R')Typically co-catalyzed by copper to facilitate the transmetalation of the alkynyl group. youtube.com

Applications in the Synthesis of Complex Organic Molecules

Role as a Versatile Building Block for Diverse Scaffolds

The reactivity of the acyl chloride moiety in Benzeneacetyl chloride, 4-(acetyloxy)- makes it an exemplary building block for the synthesis of a multitude of organic scaffolds. The core of its versatility lies in its ability to readily undergo nucleophilic acyl substitution reactions with a wide array of nucleophiles, including alcohols, amines, and arenes. This reactivity allows for the introduction of the 4-(acetyloxy)phenylacetyl group into various molecules, serving as a precursor to the corresponding 4-hydroxyphenylacetyl moiety after deprotection of the acetyl group.

One of the fundamental reactions where this building block is employed is in Friedel-Crafts acylation . masterorganicchemistry.comorganic-chemistry.orgbyjus.comchemguide.co.ukblogspot.com In this reaction, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst to form a ketone. This provides a direct method for forging a new carbon-carbon bond and attaching the phenylacetyl side chain to an aromatic core. The resulting aryl ketones are valuable intermediates that can be further modified to create more complex structures.

Furthermore, Benzeneacetyl chloride, 4-(acetyloxy)- can react with active methylene (B1212753) compounds , such as malonic esters and β-ketoesters. researchgate.netresearchgate.netshivajicollege.ac.innih.govorganic-chemistry.org These reactions, typically carried out in the presence of a base, lead to the formation of new carbon-carbon bonds and can be used to construct a variety of carbocyclic and heterocyclic systems. The resulting products can undergo subsequent cyclization and functional group transformations, highlighting the role of the initial building block in generating molecular diversity.

The applications of this versatile building block are summarized in the table below:

Reaction TypeNucleophile/SubstrateResulting ScaffoldPotential Further Transformations
Nucleophilic Acyl SubstitutionAlcohols, AminesEsters, AmidesDeprotection, Cyclization, Functional Group Interconversion
Friedel-Crafts AcylationAromatic CompoundsAryl KetonesReduction, Oxidation, Further Substitution
Reaction with Active Methylene CompoundsMalonic Esters, β-KetoestersSubstituted Methylene CompoundsCyclization, Decarboxylation, Elaboration of side chains

Synthesis of Pharmaceutical and Agrochemical Intermediates

The structural motif of a phenylacetic acid derivative is present in a wide range of biologically active molecules. Consequently, Benzeneacetyl chloride, 4-(acetyloxy)- serves as a key starting material or intermediate in the synthesis of various pharmaceuticals and agrochemicals. nih.govderpharmachemica.com The 4-hydroxy-substituted phenylacetic acid core, which can be unmasked from the 4-(acetyloxy) precursor, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

While direct synthesis of specific commercial drugs using Benzeneacetyl chloride, 4-(acetyloxy)- is not extensively documented in the public domain, its utility can be inferred from its chemical properties. For instance, the acylation of amines or amino acids with this reagent can lead to the formation of amide bonds, a fundamental linkage in many pharmaceutical compounds. The resulting N-acylated products can be further elaborated to generate libraries of potential drug candidates for screening.

In the agrochemical sector, derivatives of phenylacetic acid are known to exhibit herbicidal and plant growth-regulating properties. The ability to introduce the 4-(acetyloxy)phenylacetyl group onto different molecular frameworks allows for the systematic modification of structures to optimize biological activity and selectivity.

Construction of Heterocyclic Systems Utilizing Acyl Chloride Reactivity

The high reactivity of the acyl chloride function in Benzeneacetyl chloride, 4-(acetyloxy)- is particularly useful in the construction of heterocyclic ring systems. This is often achieved through a sequence of acylation followed by an intramolecular cyclization reaction.

Coumarins, or 2H-chromen-2-ones, are a large class of naturally occurring and synthetic compounds with a wide range of biological activities. mdpi.comnih.gov Several synthetic methods for coumarins involve the reaction of phenols with β-ketoesters or related compounds. The Pechmann condensation is a classic method for coumarin (B35378) synthesis, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. derpharmachemica.comwikipedia.orgresearchgate.netresearchgate.net

While not a direct Pechmann reaction, Benzeneacetyl chloride, 4-(acetyloxy)- can be envisioned as a precursor for the synthesis of 4-arylcoumarins. mdpi.comnih.govresearchgate.netelsevierpure.com The general strategy would involve the reaction of a phenol with a β-keto ester derived from 4-(acetyloxy)phenylacetic acid. Alternatively, a Friedel-Crafts acylation of a phenol with Benzeneacetyl chloride, 4-(acetyloxy)- could yield a 2-hydroxyphenyl ketone intermediate, which can then be cyclized to form a coumarin derivative.

Synthetic MethodKey IntermediatesResulting Coumarin Type
Modified Pechmann Condensationβ-ketoester derived from 4-(acetyloxy)phenylacetic acid4-Arylcoumarin derivatives
Friedel-Crafts Acylation followed by Cyclization2-Hydroxyphenyl ketone4-Arylcoumarin derivatives

Imidazoles and pyrimidines are fundamental heterocyclic scaffolds found in a vast number of biologically active compounds, including many pharmaceuticals. The synthesis of these heterocycles often involves the condensation of multiple components. researchgate.netorganic-chemistry.orgbaranlab.orgresearchgate.netscispace.com

The synthesis of substituted imidazoles can be achieved through various multi-component reactions. A plausible route involving Benzeneacetyl chloride, 4-(acetyloxy)- would be its conversion to the corresponding aldehyde, 4-(acetyloxy)phenylacetaldehyde. This aldehyde could then participate in a Radziszewski-type synthesis with a 1,2-dicarbonyl compound and ammonia (B1221849) or an amine to form a tri- or tetra-substituted imidazole.

For the construction of pyrimidine frameworks, a common strategy involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. mdpi.comorganic-chemistry.org Benzeneacetyl chloride, 4-(acetyloxy)- could be used to synthesize a suitable 1,3-dicarbonyl precursor. For example, reaction with a ketone enolate could yield a 1,3-diketone, which upon condensation with an amidine would furnish a substituted pyrimidine.

Preparation of Advanced Organic Materials and Polymers

The acetyl-protected phenolic group in Benzeneacetyl chloride, 4-(acetyloxy)- makes it a potentially valuable monomer for the synthesis of advanced organic materials and polymers. Specifically, it can be a precursor to poly(4-hydroxystyrene), also known as poly(4-vinylphenol), a polymer with significant applications in electronics, particularly in photoresists and as a dielectric layer. rsc.orgepo.orgwikipedia.orggoogle.comsigmaaldrich.com

One synthetic approach involves the polymerization of 4-acetoxystyrene, which can be synthesized from precursors related to 4-(acetyloxy)phenylacetic acid. An alternative strategy could involve the acylation of a pre-existing polymer containing hydroxyl groups with Benzeneacetyl chloride, 4-(acetyloxy)-, followed by further transformations. The resulting polymers, after deprotection of the acetyl group, would possess phenolic hydroxyl groups that can be cross-linked or further functionalized to tailor the material's properties for specific applications.

Polymer TypeRole of Benzeneacetyl chloride, 4-(acetyloxy)-Key PolymerPotential Applications
PolyestersMonomer (after conversion to a diol or diacid)Aromatic PolyestersHigh-performance plastics, liquid crystal polymers
Modified PolymersAcylating agent for polymers with hydroxyl groupsFunctionalized PolymersPhotoresists, dielectric materials, membranes

Derivatization Strategies for Chiral Resolution and Enantiopure Compounds

The separation of enantiomers, a process known as chiral resolution, is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. wikipedia.orgtcichemicals.comnih.gov One of the most common methods for chiral resolution is the conversion of a racemic mixture into a pair of diastereomers by reaction with a chiral derivatizing agent. nih.govnih.govcapes.gov.brmdpi.comresearchgate.netresearchgate.net These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography.

Acyl chlorides are frequently used as activating agents for chiral carboxylic acids, which in turn are used as chiral derivatizing agents. While Benzeneacetyl chloride, 4-(acetyloxy)- itself is achiral, it can be used to derivatize chiral alcohols or amines. However, a more direct application in chiral resolution would be the use of a chiral derivative of phenylacetic acid. For instance, if a chiral center is introduced at the alpha-position of the phenylacetyl chloride, it can be used to resolve racemic alcohols or amines.

The general principle involves the reaction of the chiral acyl chloride with the racemic alcohol or amine to form a mixture of diastereomeric esters or amides. These diastereomers can then be separated using standard chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). After separation, the individual enantiomers of the alcohol or amine can be recovered by hydrolysis of the ester or amide bond.

Chiral Compound ClassDerivatization ReactionSeparation Technique
Racemic AlcoholsEsterification with a chiral phenylacetyl chloride derivativeHPLC, Crystallization
Racemic AminesAmidation with a chiral phenylacetyl chloride derivativeHPLC, Crystallization

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. These calculations allow for the determination of the geometries and energies of reactants, products, intermediates, and transition states, thereby revealing detailed reaction mechanisms and their energetic profiles.

A primary reaction of interest for acyl chlorides is the Friedel-Crafts acylation. Computational studies on the AlCl₃-catalyzed Friedel-Crafts acylation of benzene (B151609) with related acyl chlorides, such as benzoyl chloride, have been performed to understand the reaction pathway. researchgate.netnih.gov These studies show that the mechanism involves several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., Al₂Cl₆) coordinates with the acyl chloride, leading to the formation of a highly electrophilic acylium ion. DFT calculations have identified this step as the rate-determining step in many cases. researchgate.netnih.gov

Formation of the Wheland Intermediate (σ-complex): The acylium ion is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation known as the Wheland intermediate. researchgate.net

Deprotonation: A base, typically the [AlCl₄]⁻ complex, abstracts a proton from the Wheland intermediate, restoring the aromaticity of the ring and yielding the final ketone product. researchgate.net

The energetics of these steps, including activation energies (the energy barrier of the transition state) and reaction energies (the energy difference between products and reactants), can be precisely calculated. For instance, in the acylation of benzene with benzoyl chloride, the formation of the acylium ion has been shown to have the highest activation energy. researchgate.netnih.gov Similar computational approaches could be applied to reactions involving Benzeneacetyl chloride, 4-(acetyloxy)- to understand how the 4-(acetyloxy)phenyl group influences the energetics of each step.

Table 1: Illustrative Energy Profile for a Generic Friedel-Crafts Acylation Reaction Step (Calculated via DFT).
Reaction StepSpeciesRelative Energy (kcal/mol)
Acylium Ion FormationReactants (Acyl Chloride + Catalyst)0.0
Transition State 1 (TS1)+15.5
Intermediate (Acylium Ion)+5.2
Wheland Intermediate FormationIntermediate + Arene+5.2
Transition State 2 (TS2)+12.8
Wheland Intermediate-10.3

Note: The data in Table 1 is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations on reaction energetics.

Investigation of Substituent Effects on Reactivity and Selectivity

The substituents on an aromatic ring profoundly influence its reactivity towards electrophilic substitution and the regioselectivity (positional outcome) of the reaction. numberanalytics.com The 4-(acetyloxy) group on Benzeneacetyl chloride, 4-(acetyloxy)- is expected to modify the electron density of the phenyl ring, thereby affecting its nucleophilicity.

The acetyloxy group (–OCOCH₃) has competing electronic effects:

Inductive Effect: The oxygen atoms are electronegative, leading to an electron-withdrawing inductive effect (-I).

Resonance Effect: The lone pair of electrons on the oxygen atom adjacent to the ring can be delocalized into the aromatic π-system, which is an electron-donating resonance effect (+R).

Computational studies can quantify these effects by calculating properties like molecular electrostatic potentials and frontier molecular orbital (HOMO/LUMO) energies. For substituted benzenes, a higher HOMO energy generally correlates with increased reactivity toward electrophiles. tubitak.gov.tr DFT calculations on a series of substituted aromatic compounds could precisely predict the impact of the 4-(acetyloxy) group on the activation barriers for electrophilic attack at the ortho and meta positions, thus quantifying the selectivity. nih.govacs.org

Molecular Dynamics and Conformational Analysis of Related Arylacetyl Chlorides

The three-dimensional structure and conformational flexibility of a molecule are crucial to its reactivity. For Benzeneacetyl chloride, 4-(acetyloxy)-, a key conformational variable is the rotation around the single bond connecting the phenyl ring and the acetyl chloride moiety. Computational methods can be used to explore the potential energy surface associated with this rotation to identify the most stable conformers.

A study on the related compound 4-chloro phenylacetyl chloride utilized DFT calculations with a potential energy surface scan to analyze its conformational preferences. researchgate.net By systematically varying the dihedral angle of the C(aryl)–C(acetyl) bond, the calculations identified the lowest energy (most stable) and highest energy (least stable) conformations. researchgate.net The most stable conformer was then used for further calculations of its structural and spectroscopic properties. researchgate.net A similar approach for Benzeneacetyl chloride, 4-(acetyloxy)- would reveal how the side chain (–CH₂COCl) orients itself relative to the substituted phenyl ring.

Table 2: Calculated Conformational Energy Profile for 4-Chloro Phenylacetyl Chloride. researchgate.net
Dihedral Angle (°)Relative Energy (Hartree)Stability
160-0.0622Most Stable
310-0.0622Most Stable
245-0.0604Least Stable

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of such molecules in different environments (e.g., in various solvents). sciencepublishinggroup.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. sciencepublishinggroup.com This allows for the study of conformational changes, rotational barriers, and intermolecular interactions, providing a more complete picture of the molecule's behavior in realistic conditions. nih.govcdnsciencepub.com

Computational Design of Novel Transformations and Catalysts

Computational chemistry is not only a tool for analysis but also for design. It enables the in silico design and screening of new catalysts and reaction conditions before they are tested in the laboratory, saving time and resources. tib.eumdpi.com

For reactions involving Benzeneacetyl chloride, 4-(acetyloxy)-, such as Friedel-Crafts acylation, computational methods can be used to design more efficient and selective catalysts. chemistryjournals.net For example, DFT calculations can model the reaction mechanism with a variety of Lewis acid catalysts (e.g., AlCl₃, FeCl₃, Hf(OTf)₄) to predict which one would result in the lowest activation energy and highest yield. researchgate.netchemistryjournals.netnih.gov The calculations can also explore the effect of different solvents on the reaction energetics.

Advanced Analytical Methodologies in Research on Benzeneacetyl Chloride, 4 Acetyloxy

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. nih.gov For a synthetic product like Benzeneacetyl chloride, 4-(acetyloxy)-, both ¹H and ¹³C NMR are employed to confirm its identity. nih.gov

In ¹H NMR spectroscopy, the chemical shift (δ), integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. For Benzeneacetyl chloride, 4-(acetyloxy)-, the spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the acetyl group. The aromatic protons would typically appear as two doublets in the aromatic region (approx. 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons adjacent to the carbonyl group would likely appear as a singlet around 4.0-4.5 ppm, while the acetyl group's methyl protons would also be a singlet, but further upfield, around 2.3 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for Benzeneacetyl chloride, 4-(acetyloxy)- would be expected to show signals for the two carbonyl carbons (the acid chloride and the ester), the aromatic carbons, the methylene carbon, and the methyl carbon. The use of techniques like DEPT-135 can further distinguish between CH, CH₂, and CH₃ groups. nih.gov

While direct spectral data for Benzeneacetyl chloride, 4-(acetyloxy)- is not publicly available, analysis of structurally similar compounds allows for the prediction of its spectral characteristics.

Interactive Data Table: ¹H NMR Data of Related Compounds

Compound NameProtonsChemical Shift (δ ppm)Multiplicity
4-Methoxybenzyl acetateAromatic7.69, 7.35, 7.18, 6.83d, d, d, d
Methylene (-CH₂-)4.98s
Methoxy (-OCH₃)3.70s
Acetyl (-CH₃)1.98s
4-Chloro benzylacetateAromatic7.26s
Methylene (-CH₂-)5.06s
Acetyl (-CH₃)2.10s
Benzyl (B1604629) chlorideAromatic7.20-7.29m
Methylene (-CH₂-)3.96s

Data sourced from multiple references. rsc.orgrsc.orgchemicalbook.com

Interactive Data Table: ¹³C NMR Data of Related Compounds

Compound NameCarbon TypeChemical Shift (δ ppm)
4-Methoxybenzyl acetateCarbonyl (C=O)171.05
Aromatic159.62, 130.16, 128.01, 113.93
Methylene (-CH₂-)-
Methoxy (-OCH₃)55.29
Acetyl (-CH₃)21.11
4-Chloro benzylacetateCarbonyl (C=O)170.61
Aromatic139.82, 133.3, 129.06, 128.76
Methylene (-CH₂-)68.49
Acetyl (-CH₃)20.19
Benzoyl chlorideCarbonyl (C=O)-
Aromatic-

Data sourced from multiple references. rsc.orgchemicalbook.com

Infrared (IR) and Mass Spectrometry (MS) in Reaction Outcome Analysis

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques used to confirm the outcome of a synthesis. IR spectroscopy is used to identify the functional groups present in a molecule, while MS provides information about the mass and fragmentation pattern of the molecule.

For Benzeneacetyl chloride, 4-(acetyloxy)-, the IR spectrum would be expected to show two strong characteristic absorption bands for the carbonyl groups. The acid chloride carbonyl (C=O) stretch typically appears at a high frequency, around 1785-1815 cm⁻¹, while the ester carbonyl stretch is found at a slightly lower frequency, around 1735-1750 cm⁻¹. The presence of both peaks would be strong evidence for the formation of the desired product. Additional peaks corresponding to C-O stretching and aromatic C=C bonds would also be expected. nist.govresearchgate.net

Mass spectrometry provides the molar mass of the compound through the molecular ion peak (M⁺). For Benzeneacetyl chloride, 4-(acetyloxy)-, with a molecular formula of C₁₀H₉ClO₃, the expected molecular weight is approximately 212.63 g/mol . The mass spectrum would show a molecular ion peak, and due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope. nist.gov Electron ionization (EI) would likely cause fragmentation, with expected fragments corresponding to the loss of Cl, COCl, or the acetyl group. Derivatization with benzoyl chloride has been used in LC-MS methods to analyze various compounds, highlighting the utility of chloride-containing reagents in mass spectrometry applications. nih.govnih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupBondCharacteristic Absorption (cm⁻¹)Compound Context
Acid ChlorideC=O Stretch~1800Benzoyl Chloride, 4-chloro- nist.gov
EsterC=O Stretch~17404-acetoxyphenyl derivatives
Aromatic RingC=C Stretch1400-1600General Aromatic Compounds researchgate.net
Alkyl HalideC-Cl Stretch600-800Benzyl chloride nist.gov

Chromatographic Techniques for Reaction Monitoring and Purification in Research Scale

Chromatographic techniques are essential for monitoring the progress of a reaction and for the purification of the final product on a research scale.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring a reaction's progress. youtube.com A small sample of the reaction mixture is spotted on a TLC plate alongside the starting material. rochester.edu As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity while a new spot for the product appears. youtube.com By comparing the retention factor (Rf) values of the spots, a researcher can qualitatively assess the conversion of reactant to product. rochester.edu A "cospot," where the reaction mixture and starting material are spotted together, is often used to confirm if any starting material remains. rochester.edu

Once the reaction is complete, purification is typically achieved using column chromatography. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being eluted by a mobile phase (a solvent or solvent mixture). rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated.

For more demanding separations or for analytical quantification, High-Performance Liquid Chromatography (HPLC) is employed. HPLC offers higher resolution and sensitivity. A reverse-phase HPLC method could be developed to analyze the purity of Benzeneacetyl chloride, 4-(acetyloxy)- or to separate it from impurities. sielc.comjocpr.com

Crystallographic Analysis of Stable Derivatives for Absolute Configuration Determination

X-ray crystallography provides the most definitive proof of molecular structure, including bond lengths, bond angles, and absolute configuration. However, reactive compounds like acid chlorides are often difficult to crystallize. Therefore, it is common practice to convert them into more stable, crystalline derivatives, such as amides or esters, for analysis.

If Benzeneacetyl chloride, 4-(acetyloxy)- were reacted with a chiral amine or alcohol, it would form a diastereomeric mixture of amides or esters. These diastereomers could potentially be separated and crystallized. X-ray analysis of a single crystal of one of these derivatives would allow for the unambiguous determination of its three-dimensional structure. This technique is powerful enough to establish the absolute configuration of chiral centers. d-nb.info

The crystal structures of related compounds, such as 4-chlorobenzyl chloride and 4-bromobenzyl chloride, have been determined, demonstrating the feasibility of obtaining high-quality structural data for similar molecular frameworks. mdpi.comresearchgate.netresearchgate.net These analyses provide precise measurements of bond lengths and angles and reveal details about intermolecular interactions within the crystal lattice. mdpi.comnih.gov This information is crucial for a complete structural characterization of any new compound derived from Benzeneacetyl chloride, 4-(acetyloxy)-.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of acyl chlorides, including Benzeneacetyl chloride, 4-(acetyloxy)-, often relies on reagents like thionyl chloride (SOCl₂) or oxalyl chloride. patsnap.comstudysmarter.co.uk While effective, these methods present challenges related to sustainability, such as the formation of corrosive gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl) and poor atom economy. patsnap.comjetir.org Future research is increasingly focused on developing greener alternatives that minimize waste and environmental impact.

Emerging strategies are centered on replacing conventional chlorinating agents with more benign and efficient options. One promising area is the use of solid-supported reagents or catalysts that can be easily recovered and reused, simplifying purification and reducing waste streams. Another avenue involves catalytic methods that activate the parent carboxylic acid, 4-(acetyloxy)phenylacetic acid, directly, thereby avoiding the stoichiometric use of harsh reagents. For instance, systems based on cyanuric chloride have been explored as milder alternatives for converting carboxylic acids to acyl chlorides. nih.gov

Furthermore, research into photocatalytic methods, such as the photoinduced decarboxylative chlorination mediated by halogen-atom transfer (XAT), represents a frontier in sustainable synthesis. These methods merge metal-free photoredox systems with alternative halogen sources, offering a more environmentally friendly pathway. The principles of atom economy are also central to future synthetic design, pushing researchers to devise reaction pathways where the maximum number of reactant atoms are incorporated into the final product. This contrasts sharply with traditional Friedel-Crafts acylation reactions, which often have poor atom economy due to the generation of stoichiometric byproducts. openaccessjournals.com

Table 1: Comparison of Traditional and Emerging Synthetic Routes for Acyl Chlorides.
ParameterTraditional Methods (e.g., Thionyl Chloride)Emerging Sustainable Methods
Chlorinating AgentThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) patsnap.comTrichloroisocyanuric acid (TCCA), Cyanuric chloride, Photocatalytic systems nih.govnumberanalytics.com
ByproductsSO₂, HCl, CO, CO₂ (gaseous, corrosive) jetir.orgCyanuric acid (recyclable solid), fewer harmful emissions numberanalytics.com
Atom EconomyGenerally lowSignificantly higher; designed to maximize atom incorporation openaccessjournals.com
CatalystOften requires stoichiometric amountsCatalytic, often recyclable and heterogeneous
Environmental ImpactHigher; generation of hazardous wasteLower; aligns with green chemistry principles nih.gov

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The primary utility of acyl chlorides like Benzeneacetyl chloride, 4-(acetyloxy)- lies in their ability to participate in reactions such as Friedel-Crafts acylation. Historically, these reactions are catalyzed by strong Lewis acids, with aluminum chloride (AlCl₃) being the archetypal example. acs.org However, traditional Lewis acid catalysis suffers from significant drawbacks: it requires stoichiometric or super-stoichiometric amounts of the catalyst, which forms a stable complex with the ketone product, and the catalyst is consumed during aqueous workup, generating large volumes of corrosive waste. numberanalytics.comnih.gov

Future research is vigorously pursuing novel catalytic systems that are both more active and reusable. Key areas of exploration include:

Heterogeneous Solid Acid Catalysts : Materials like zeolites, particularly H-Y and H-Beta zeolites, have demonstrated high activity and selectivity in acylation reactions. patsnap.comchemeurope.com Their porous structures can impart shape selectivity, favoring the formation of specific isomers, and they can be recovered by simple filtration and regenerated for reuse, drastically improving the sustainability of the process. jetir.orgchemeurope.com

Lanthanide Triflates : These water-tolerant Lewis acids, such as ytterbium triflate (Yb(OTf)₃), have emerged as highly efficient catalysts for Friedel-Crafts acylation. numberanalytics.com Unlike AlCl₃, they can be used in catalytic amounts, are recoverable from aqueous media, and can be reused without a significant loss of activity. numberanalytics.com This represents a significant step towards a truly catalytic and greener acylation process.

Metal-Organic Frameworks (MOFs) : MOFs are highly porous, crystalline materials with tunable structures and active metal sites. nih.gov Their large surface area and well-defined pores make them promising candidates for heterogeneous catalysis. nih.gov Research has shown that MOFs, such as IRMOF-8, can efficiently catalyze Friedel-Crafts acylation, offering the benefits of easy separation and reusability without significant degradation in performance. studysmarter.co.uk

The development of these advanced catalytic systems will not only enhance the reactivity and selectivity of transformations involving Benzeneacetyl chloride, 4-(acetyloxy)- but also align its use with the principles of green and sustainable industrial chemistry.

Table 2: Comparison of Catalytic Systems for Friedel-Crafts Acylation.
Catalyst TypeExample(s)Key AdvantagesLimitations
Traditional Lewis AcidsAluminum chloride (AlCl₃)High reactivityStoichiometric amounts needed, corrosive, generates waste, moisture sensitive nih.gov
Lanthanide TriflatesYtterbium triflate (Yb(OTf)₃)Catalytic amounts, water-tolerant, reusable numberanalytics.comHigher cost compared to AlCl₃
ZeolitesH-Y, H-Beta, MordeniteHeterogeneous, reusable, shape-selective, thermally stable jetir.orgchemeurope.comCan be prone to deactivation by coking patsnap.com
Metal-Organic Frameworks (MOFs)IRMOF-8, MIL-53(Fe)Highly tunable, high surface area, heterogeneous, reusable studysmarter.co.uknih.govCan have limited thermal and chemical stability compared to zeolites

Expansion of Applications in Medicinal Chemistry and Materials Science through Targeted Synthesis

The true future potential of Benzeneacetyl chloride, 4-(acetyloxy)- lies in its application as a versatile building block for creating novel, high-value molecules. Its distinct structural motifs—the reactive acyl chloride, the phenylacetyl core, and the acetyloxy side group—provide a rich platform for targeted synthesis in both medicinal chemistry and materials science.

In medicinal chemistry , the phenylacetic acid scaffold is a well-established pharmacophore found in numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov The targeted synthesis of new amides and esters from Benzeneacetyl chloride, 4-(acetyloxy)- could yield libraries of novel compounds for screening as potential anti-inflammatory or analgesic agents. chemcopilot.com Furthermore, the 4-(acetyloxy) group introduces another dimension of possibility. It can function as a prodrug moiety, designed to be cleaved by esterase enzymes in the body to release an active 4-hydroxyphenylacetic acid derivative. patsnap.comacs.orgazolifesciences.com This strategy can enhance bioavailability and modulate the pharmacokinetic profile of a drug candidate. patsnap.com 4-Hydroxyphenylacetic acid itself is a known metabolite with antioxidant and anti-inflammatory properties, making its targeted delivery an attractive therapeutic goal. acs.orgnih.gov

In materials science , the compound's bifunctional nature makes it an intriguing monomer for polymerization. The highly reactive acyl chloride group can readily undergo condensation polymerization with diamines to form polyamides or with diols to form polyesters. nih.gov This process would incorporate the 4-(acetyloxy)phenylacetyl unit directly into the polymer backbone. The resulting polymers could possess unique properties conferred by the phenolic side group. For example, aromatic polyamides (aramids) are known for their exceptional thermal stability and mechanical strength. semanticscholar.org The presence of the pendant acetyloxy group could be used to tune solubility or serve as a handle for post-polymerization modification, allowing for the grafting of other functional molecules. openaccessjournals.com This could lead to the development of new high-performance polymers, functional biomaterials, or polymers for specialized applications like drug delivery. studysmarter.co.uk

Table 3: Potential Future Applications via Targeted Synthesis.
FieldPotential ApplicationKey Structural MoietyRationale / Synthetic Approach
Medicinal ChemistryNovel NSAID AnalogsPhenylacetyl CoreSynthesis of amide/ester libraries from the acyl chloride for biological screening. nih.gov
Medicinal ChemistryProdrug Development4-(Acetyloxy) GroupThe ester can be cleaved in vivo by esterases to release a bioactive 4-hydroxyphenylacetic acid derivative, improving pharmacokinetics. patsnap.comacs.org
Materials ScienceHigh-Performance PolyamidesAcyl Chloride & Aromatic RingCondensation polymerization with diamines to create aramids with potentially high thermal stability and tunable properties. nih.govsemanticscholar.org
Materials ScienceFunctional PolyestersAcyl Chloride & Acetyloxy GroupPolymerization with diols to create polyesters where the side chain can be modified post-polymerization for advanced applications. openaccessjournals.com

Integrated Computational and Experimental Approaches for Reaction Discovery

The future of chemical research will be defined by the synergy between computational modeling and advanced experimental techniques. For a molecule like Benzeneacetyl chloride, 4-(acetyloxy)-, this integrated approach promises to accelerate the discovery of new reactions, optimize existing processes, and predict the properties of novel derivatives before they are ever synthesized.

Computational chemistry , particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the atomic level. nih.govresearchgate.net Future research can apply DFT to model the transition states of reactions involving Benzeneacetyl chloride, 4-(acetyloxy)-, such as its acylation of a complex aromatic substrate using a novel zeolite or MOF catalyst. ufluidix.com These calculations can reveal the rate-determining steps, predict product selectivity, and provide insights that guide the rational design of more efficient catalysts. nih.gov In the realm of drug and materials discovery, computational methods like molecular docking can perform virtual screening of vast libraries. nih.gov For instance, thousands of virtual amide or ester derivatives of the title compound could be docked into the active site of a target enzyme (e.g., cyclooxygenase) to predict their binding affinity, prioritizing the most promising candidates for synthesis and experimental testing. studysmarter.co.uknih.gov

These in silico predictions are increasingly being coupled with high-throughput experimental workflows. High-Throughput Screening (HTS) , which utilizes robotics and automation, allows for the rapid, parallel execution of hundreds or thousands of experiments. patsnap.comnumberanalytics.com An HTS campaign could be designed to screen a wide array of catalysts, solvents, and temperature conditions for a specific transformation of Benzeneacetyl chloride, 4-(acetyloxy)-, quickly identifying the optimal parameters. researchgate.net

Table 4: Integrated Workflow for Chemical Discovery.
PhaseMethodologyObjectiveExample with Benzeneacetyl chloride, 4-(acetyloxy)-
1. Prediction & DesignComputational (DFT, Molecular Docking, AI)Identify promising catalysts, reaction pathways, or new molecular derivatives.Docking derivatives into an enzyme active site to predict bioactivity; using DFT to model a new catalytic acylation mechanism. nih.govresearchgate.net
2. Synthesis & ScreeningExperimental (High-Throughput Screening, Automated Synthesis)Rapidly validate computational predictions and explore reaction space.Synthesizing the top 100 drug candidates from docking and screening them for activity; testing 200 catalyst variations for a polymerization reaction. patsnap.comnumberanalytics.com
3. Analysis & RefinementData Science (Machine Learning)Analyze experimental outcomes and feed data back to improve predictive models.Using experimental yield data to train an AI model for more accurate future reaction outcome predictions. chemcopilot.com
4. OptimizationIntegrated Computational & Experimental LoopIteratively refine conditions and designs to achieve optimal performance.Using the refined AI model to suggest a new set of reaction conditions, which are then tested experimentally, leading to a higher-yield synthesis. nih.gov

Q & A

Q. Table 1: Key Spectral Signatures

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 2.1–2.3 (OAc), δ 7.2–7.6 (aromatic protons)
IR~1775 cm⁻¹ (acyl chloride C=O)
MSMolecular ion at m/z 198.03 (C₉H₇ClO₃)

Advanced Question: How can researchers resolve discrepancies in reported reaction yields when synthesizing this compound under varying catalytic conditions?

Answer:
Contradictions in yields often arise from differences in:

  • Catalyst Activity : Lewis acids (e.g., AlCl₃) may improve chlorination efficiency but require strict stoichiometric control to avoid side reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) can stabilize intermediates but may hydrolyze the acyl chloride if traces of moisture remain.
  • Reaction Time : Prolonged heating (>12 hours) risks decomposition. Use real-time monitoring (e.g., in situ FTIR) to optimize duration .
    To resolve discrepancies, replicate conditions with rigorous moisture exclusion and compare kinetic data across solvent/catalyst systems.

Advanced Question: What strategies mitigate the compound’s instability during storage, and how should experimental protocols be adjusted for moisture-sensitive reactions?

Answer:
4-(Acetyloxy)-benzeneacetyl chloride is highly moisture-sensitive due to its reactive acyl chloride group. Mitigation strategies include:

  • Storage : Under inert atmosphere (argon) at –20°C, using molecular sieves (3Å) to adsorb residual moisture .
  • Handling : Use Schlenk lines or gloveboxes for transfers. Pre-dry glassware at 120°C for 2 hours.
  • Reaction Setup : Employ syringe pumps for controlled reagent addition to minimize air exposure. Quench unreacted starting material with dry methanol post-reaction .

Advanced Question: How does the acetyloxy substituent influence the reactivity of benzeneacetyl chloride in nucleophilic acyl substitution reactions compared to unsubstituted derivatives?

Answer:
The acetyloxy group (–OAc) at the para position exerts two opposing effects:

  • Electronic Effects : Electron-withdrawing nature activates the acyl chloride toward nucleophilic attack by polarizing the C=O bond.
  • Steric Hindrance : Bulky substituents slow reactions with sterically demanding nucleophiles (e.g., tertiary amines).
    Compared to unsubstituted benzeneacetyl chloride, the para-acetyloxy derivative reacts faster in polar solvents (e.g., acetonitrile) but shows reduced reactivity in sterically constrained systems. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.